molecular formula C5H11NO2S B1213458 Methylthioacetylaminoethanol CAS No. 71524-68-0

Methylthioacetylaminoethanol

Cat. No. B1213458
CAS RN: 71524-68-0
M. Wt: 149.21 g/mol
InChI Key: UHHRSUUEPPDGAV-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. For example, the compound you mentioned, “Methylthioacetylaminoethanol”, suggests it might contain a methylthio group (-SCH3), an acetyl group (-COCH3), an amino group (-NH2), and an ethanol group (-CH2CH2OH).



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It would typically involve identifying the reactants, the conditions under which the reaction occurs (such as temperature, pressure, and catalysts), and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It would include identifying the products of the reaction and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity (pH).


Scientific Research Applications

Degradation of Pesticides

Methyl parathion, a pesticide similar in structure to Methylthioacetylaminoethanol, has been studied for its degradation using hydrodynamic cavitation reactors. This research explores the effectiveness of different operating parameters and additives like hydrogen peroxide and carbon tetrachloride for pesticide degradation. Over 90% degradation was achieved, indicating potential applications for environmental cleanup and pollution control (Patil & Gogate, 2012).

Biosensors for Pesticide Detection

Studies on methyl parathion, structurally related to Methylthioacetylaminoethanol, have led to the development of biosensors. These biosensors utilize MOF nanofibers and Burkholderia cepacia lipase for sensitive detection of pesticide residues in vegetables. This technology demonstrates potential for rapid, reliable monitoring of agricultural products and environmental samples (Wang, Ma, Shen, & Cheong, 2019).

Photocatalytic Generation of Hydrogen

Research on Pt(II) terpyridyl acetylide chromophores, chemically related to Methylthioacetylaminoethanol, has shown their effectiveness as photosensitizers for hydrogen generation from water. This highlights potential applications in renewable energy and sustainable hydrogen production (Du, Schneider, Jarosz, & Eisenberg, 2006).

Nanocatalytic Systems

Methylene blue, a compound in the same family as Methylthioacetylaminoethanol, has been used in nanocatalytic systems for reducing harmful pollutants. This research indicates potential applications in environmental remediation and pollution control (Begum, Najeeb, Sattar, Naseem, Irfan, Al‐Sehemi, & Farooqi, 2019).

Protein Modification Studies

Studies involving methylglyoxal, a compound related to Methylthioacetylaminoethanol, have explored its binding and modification of proteins. This research offers insights into biochemical processes relevant to diseases like diabetes, potentially leading to new therapeutic approaches (Lo, Westwood, McLellan, Selwood, & Thornalley, 1994).

Fuel Mixtures in Engines

Research on fuel mixtures containing ethanol and rapeseed oil methyl esters, chemically akin to Methylthioacetylaminoethanol, demonstrates the potential for alternative fuel sources. This study suggests applications in enhancing engine performance and reducing emissions (Lebedevas, Lebedeva, Makarevičienė, Janulis, & Sendžikienė, 2009).

Biodegradation by Microalgae and Cyanobacteria

A study on the biodegradation of methyl parathion by soil isolates of microalgae and cyanobacteria highlights potential applications in bioremediation and environmental management (Megharaj, Madhavi, Sreenivasulu, Umamaheswari, & Venkateswarlu, 1994).

Safety And Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions when handling the compound.


Future Directions

This could involve potential applications of the compound, areas of research it could be useful in, and any modifications that could be made to its structure to improve its properties or reduce its hazards.


Please note that this is a general approach and the specific details would depend on the particular compound being analyzed. For “Methylthioacetylaminoethanol”, more specific information would likely require experimental studies or computational modeling. If you have a specific compound with well-documented information, I would be able to provide a more detailed analysis.


properties

IUPAC Name

N-(2-hydroxyethyl)-2-methylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-4-5(8)6-2-3-7/h7H,2-4H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHRSUUEPPDGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221765
Record name Methylthioacetylaminoethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylthioacetylaminoethanol

CAS RN

71524-68-0
Record name Methylthioacetylaminoethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071524680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylthioacetylaminoethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
B Cossec, L Cavelier, N Moitessier-Bergé, G Morel… - Toxicology letters, 1996 - Elsevier
… laminoethanol (CAAE), leads to the formation of methylthioacetylaminoethanol (MAAE) (Fig. 1), which accounts for 12% of the urinary radioactivity in [laC]VDC-treated rats [8]. Formation …
Number of citations: 2 www.sciencedirect.com
L Cavelier, P Bonnet, G Morel… - Journal of applied …, 1996 - Wiley Online Library
Pretreatment of fasted rats with aminooxyacetic acid (AOAA, 0.25 mmol kg−1, ip), methimazole (MTZ, 0.35 mmol kg−1, ip) and acivicin (AT‐125, 56 μmol kg−1, ip) 30 min prior to a 4‐h …
MS Cowlen, WR Hewitt, F Schroeder - Toxicology and applied …, 1984 - Elsevier
Rats were treated with [ 14 C]chloroform ( 14 CHCl 3 ) in corn oil (CO) or corn oil alone 18 hr following pretreatment with 2-hexanone (2-HX) in corn oil or corn oil alone. Livers were …
Number of citations: 24 www.sciencedirect.com
MW Anders, I Jakobson - Scandinavian Journal of Work, Environment & …, 1985 - JSTOR
… Furthermore, there are also indications of a completely different reaction mechanism, as shown by the formation of methylthioacetylaminoethanol (70). Indeed, the formation of this …
Number of citations: 28 www.jstor.org
G Morel, M Ban, D Hettich… - Journal of Applied …, 1999 - Wiley Online Library
… On the other hand, a methylated metabolite (methylthioacetylaminoethanol) has been … to the formation of methylated metabolites (methylthioacetylaminoethanol or another) does not …
F De Matteis, EA Lock, D Henschler - Selectivity and Molecular …, 1987 - Springer
… The new metabolite, methylthioacetylaminoethanol, is a subsequent fission product of an adduct with a phosphatidyl moiety which is the major component of lipid membranes. This may …
Number of citations: 8 link.springer.com
KL Kirk, KL Kirk - Biochemistry of the Elemental Halogens and Inorganic …, 1991 - Springer
… Methylthioacetylaminoethanol may originate from the reaction of chi oro acetyl chloride or 1,1-dichlorooxirane with phosphatidylethanolamine. This process may have significance with …
Number of citations: 1 link.springer.com

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